molecular formula C5H2Br2FN B1422063 2,6-Dibromo-3-fluoropyridine CAS No. 41404-59-5

2,6-Dibromo-3-fluoropyridine

Cat. No. B1422063
CAS RN: 41404-59-5
M. Wt: 254.88 g/mol
InChI Key: GOAOEPAQKOERAT-UHFFFAOYSA-N
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Description

“2,6-Dibromo-3-fluoropyridine” is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

2,6-Dibromo-3-fluoropyridine is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 254.88 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2,6-Dibromo-3-fluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridines. These compounds are of significant interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are generally less reactive than their chlorinated and brominated analogues, making them valuable in the development of more stable and selective chemical entities .

Radiopharmaceuticals

The compound is used in the synthesis of 18 F-substituted pyridines , which are potential imaging agents for positron emission tomography (PET). These radiopharmaceuticals are crucial for local radiotherapy of cancer, providing a way to visualize and target tumors more effectively .

Agricultural Chemistry

In agriculture, 2,6-Dibromo-3-fluoropyridine derivatives are explored for creating new products with improved physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures is a common modification to enhance the activity and selectivity of agricultural chemicals .

Synthesis of Btk Inhibitors

This compound serves as a starting material for synthesizing inhibitors of Bruton’s Tyrosine Kinase (Btk). Btk inhibitors are important in the treatment of certain cancers and autoimmune diseases, as they can block the signaling pathways that contribute to cell proliferation and survival .

Development of Herbicides and Insecticides

2,6-Dibromo-3-fluoropyridine: is utilized in the synthesis of some herbicides and insecticides. The bromo and fluoro substituents contribute to the creation of compounds with specific modes of action against targeted pests and weeds .

Pharmaceutical Research

The compound is also significant in pharmaceutical research. The introduction of fluorine atoms into pharmaceuticals can greatly affect their metabolic stability, distribution, and binding affinity, leading to the development of drugs with enhanced efficacy and safety profiles .

Material Science

In material science, fluorinated pyridines, synthesized using 2,6-Dibromo-3-fluoropyridine , are investigated for their potential use in advanced materials. These materials may exhibit unique properties such as increased resistance to degradation, altered electrical conductivity, and improved thermal stability .

Organic Synthesis Methodology

Lastly, 2,6-Dibromo-3-fluoropyridine is important in organic synthesis methodology. It is used to develop new synthetic routes and strategies, particularly in the construction of complex molecules that contain fluorinated pyridine units. These methodologies can be applied across various fields of chemistry, including medicinal chemistry and materials science .

Safety and Hazards

The safety information for 2,6-Dibromo-3-fluoropyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dibromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOEPAQKOERAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680567
Record name 2,6-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-fluoropyridine

CAS RN

41404-59-5
Record name 2,6-Dibromo-3-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41404-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-3-FLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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